Glucoraphanin

Description

Glucosinolates as a Class of Plant Secondary Metabolites

Glucosinolates are a diverse group of sulfur- and nitrogen-containing secondary metabolites found almost exclusively in plants of the order Brassicales, which includes the economically important Brassicaceae family (e.g., broccoli, cabbage, and mustard). nih.govnih.govwikipedia.org These compounds are derived from glucose and an amino acid and are characterized by a core structure containing a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from one of several amino acids. nih.govmdpi.com This side chain is responsible for the diversity of over 130 identified glucosinolates. nih.govmdpi.com

In intact plant cells, glucosinolates are chemically stable and are physically separated from the enzyme myrosinase. chemicalbook.com However, when the plant tissue is damaged, for instance by chewing or cutting, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. wikipedia.org This enzymatic reaction cleaves the glucose molecule, leading to the formation of an unstable intermediate that rearranges into various breakdown products, including isothiocyanates, nitriles, and thiocyanates. nih.govnih.gov These breakdown products are largely responsible for the pungent flavor and aroma of many cruciferous vegetables and play a crucial role in the plant's defense against herbivores and pathogens. wikipedia.org

The Significance of Glucoraphanin (B191350) within the Glucosinolate Family

This compound stands out within the extensive glucosinolate family primarily due to its precursor role to the biologically active isothiocyanate, sulforaphane (B1684495). chemicalbook.comashs.org It is classified as an aliphatic glucosinolate and is particularly abundant in broccoli, especially in its seeds and young sprouts. ashs.orgmdpi.com In fact, broccoli sprouts can contain 10 to 100 times more this compound by weight than mature broccoli heads. ashs.org

The significance of this compound is intrinsically linked to sulforaphane, which is formed upon the hydrolysis of this compound by the enzyme myrosinase. chemicalbook.comfrontiersin.org Sulforaphane is a potent inducer of phase II detoxification enzymes in mammals, which are critical for protecting cells against carcinogens and oxidative stress. truebroc.com This has spurred considerable research into the potential health benefits associated with the consumption of this compound-rich foods. truebroc.combiomesight.com While intact glucosinolates like this compound are generally considered biologically inactive, their conversion to isothiocyanates like sulforaphane is key to their physiological effects. nih.govmdpi.com

Historical Perspectives and Foundational Research on this compound

The pivotal moment in this compound research occurred in the early 1990s. In 1992, researchers Dr. Paul Talalay and Dr. Jed W. Fahey at Johns Hopkins University School of Medicine identified this compound from broccoli. chemicalbook.comtruebroc.com Their subsequent research highlighted that its derivative, sulforaphane, was a potent natural inducer of phase II detoxification enzymes. truebroc.comfoundmyfitness.comyoutube.com This discovery was a landmark in understanding the potential mechanisms behind the health-protective effects of cruciferous vegetables.

Initial studies focused on the enzymatic conversion process. It was established that when plant tissue is damaged, myrosinase is released and hydrolyzes this compound into sulforaphane. youtube.com This process is a natural defense mechanism for the plant, as sulforaphane can deter insects. youtube.com Foundational research also clarified that sulforaphane itself is not present in the intact plant but is a product of this enzymatic reaction. foundmyfitness.com In 1997, further work by Talalay, Fahey, and their team revealed that broccoli sprouts are an exceptionally concentrated source of this compound, containing 20-50 times more than mature broccoli. truebroc.com

Early investigations also delved into the analytical methods for extracting and quantifying this compound. Techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) became standard for isolating and measuring glucosinolates from plant material. researchgate.netnih.gov

Current Paradigms and Future Outlook in this compound Academic Inquiry

Current research on this compound is multifaceted, exploring its biosynthesis, bioavailability, and the factors influencing its concentration in plants. Scientists are investigating the genetic and environmental factors that determine this compound levels in broccoli and other brassicas. ashs.org Studies have shown that genotype is a major determinant of this compound concentration in broccoli seeds. ashs.org

A significant area of contemporary research is the interaction between this compound, its breakdown products, and the gut microbiota. frontiersin.orgmicrogreensworld.com When cruciferous vegetables are cooked, the plant's myrosinase is often deactivated. chemicalbook.com In such cases, the gut microbiome can play a crucial role in hydrolyzing this compound to produce sulforaphane. frontiersin.orgbiomesight.com

The development of new technologies is also shaping the future of this compound research. For instance, a patent-pending co-delivery system for this compound and myrosinase has been developed to enhance the conversion to sulforaphane and improve its bioavailability. stocktitan.net This highlights a trend towards optimizing the delivery and efficacy of this phytochemical.

Future academic inquiry is likely to focus on several key areas:

Metabolic Engineering: Efforts are underway to engineer the this compound biosynthetic pathway in other plants or microorganisms to create rich and reliable sources of this compound. frontiersin.org

Clinical Investigations: While much is known about the biochemistry of this compound, more human clinical trials are needed to fully understand the health implications of its consumption.

Agronomic Enhancement: Continued research into the genetic and environmental factors will likely lead to the development of new broccoli cultivars with consistently high levels of this compound. ashs.org

Microbiome Interactions: Further exploration of the complex interplay between this compound, sulforaphane, and the gut microbiota will be crucial for understanding individual variations in response to dietary intake. frontiersin.org

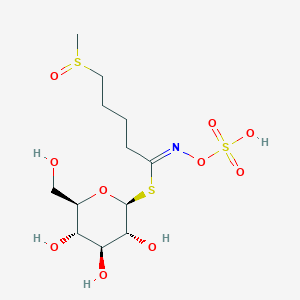

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H23NO10S3 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |

InChI |

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8-/t7-,9-,10+,11-,12+,25?/m1/s1 |

InChI Key |

GMMLNKINDDUDCF-BYNGITTOSA-N |

SMILES |

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

eta-D-glucopyranose, 1-thio-, 1-(5-(methylsulfinyl)-N-(sulfooxy)pentanimidate) glucoraphanin |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Glucoraphanin

Elucidation of Glucoraphanin (B191350) Biosynthetic Pathway in Brassicaceae

The pathway for this compound synthesis is a specialized branch of the broader glucosinolate biosynthetic network. Glucosinolates are generally categorized based on their precursor amino acid, with this compound being an aliphatic glucosinolate derived from methionine. biorxiv.org The entire process involves collaboration between enzymes located in different cellular compartments, including plastids and the cytoplasm, and is tethered to the endoplasmic reticulum. nih.gov

The carbon and nitrogen backbone of this compound originates from the proteinogenic amino acid methionine. biorxiv.org In the Brassicaceae family, the majority of glucosinolates are derived from either methionine (forming aliphatic glucosinolates) or tryptophan (forming indolic glucosinolates). biorxiv.org The synthesis of this compound begins with the recruitment of methionine into a dedicated pathway that modifies its side chain prior to the formation of the core glucosinolate structure. The availability of methionine can be a limiting factor, and its synthesis from homocysteine is a critical upstream process. researchgate.net

The formation of the glucosinolate core structure is a conserved pathway for all glucosinolates and proceeds through several key enzymatic steps. biorxiv.orgwhiterose.ac.uk The initial step involves the conversion of the precursor amino acid (in this case, a chain-elongated methionine derivative) into an aldoxime. whiterose.ac.uk This reaction is catalyzed by cytochrome P450 enzymes of the CYP79 family. The aldoxime is then converted into a thiohydroximic acid, which is subsequently S-glucosylated by a UDP-glucose-dependent glucosyltransferase to form a desulfoglucosinolate. The final step in creating the core structure is the sulfation of the desulfoglucosinolate by a sulfotransferase (SOT), which transfers a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). researchgate.net

A defining feature of this compound biosynthesis is the elongation of the methionine side chain. Before entering the core glucosinolate pathway, methionine undergoes a series of deamination, condensation, oxidative decarboxylation, and transamination reactions, effectively adding one or more methylene (B1212753) (-CH2-) groups. For this compound, which is 4-methylsulfinylbutyl glucosinolate, methionine is elongated to dihomomethionine (B12077338) (with two extra CH2 groups). This chain elongation cycle occurs in the plastids. nih.gov Genes such as MAM3 (Methylthioalkylmalate Synthase 3) are crucial for this elongation process. biorxiv.org Following the formation of the full glucosinolate structure, a final secondary modification occurs where the methylthio group of the side chain is oxidized to a methylsulfinyl group, converting glucoiberin (B1241102) (4-methylthiobutyl glucosinolate) into this compound.

Glucosylation and sulfation are the final two steps in the biosynthesis of the glucosinolate core structure.

Glucosylation: After the formation of the aci-nitro intermediate from the initial aldoxime, the molecule is converted to a thiohydroximate. This intermediate is then glucosylated, meaning a glucose molecule is attached. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), with UGT74C1 being one of the identified genes involved in this step. biorxiv.org The resulting molecule is known as a desulfoglucosinolate.

Sulfation: The final step is the transfer of a sulfate group to the desulfoglucosinolate, a reaction catalyzed by desulfoglucosinolate sulfotransferases (SOTs). researchgate.netnih.gov These enzymes, such as SOT18, utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. biorxiv.orgresearchgate.net This sulfation completes the formation of the stable glucosinolate molecule, in this case, this compound. The various SOT isoforms exhibit different substrate specificities, allowing for the production of diverse glucosinolate profiles. researchgate.net

Key Enzymes and Genes Involved in this compound Biosynthesis

The biosynthesis of this compound is regulated by the expression of specific genes that encode the necessary enzymes. Transcriptomic analyses have shown that in high-glucoraphanin broccoli varieties, genes involved in all three major stages of biosynthesis—amino acid side-chain elongation, core structure formation, and secondary modification—are upregulated. biorxiv.org

| Gene | Enzyme | Function in this compound Biosynthesis |

| MAM3 | Methylthioalkylmalate Synthase 3 | Side-chain elongation of methionine. biorxiv.org |

| CYP79F1 | Cytochrome P450 monooxygenase | Converts chain-elongated methionine derivatives to aldoximes. biorxiv.org |

| SUR1 | C-S lyase | Involved in processing the intermediate after the aldoxime. biorxiv.org |

| UGT74C1 | UDP-glucosyltransferase | Glucosylation of the thiohydroximate to form desulfoglucosinolate. biorxiv.org |

| SOT18 | Sulfotransferase 18 | Sulfation of desulfoglucosinolate to form the final glucosinolate. biorxiv.org |

| MYB28 | R2R3 MYB transcription factor | A key regulator that upregulates the expression of other biosynthetic genes. biorxiv.org |

Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes that catalyze crucial oxidative reactions in plant metabolism, including the initial committed step in glucosinolate biosynthesis. whiterose.ac.uk

CYP79F1 and CYP79F2: These enzymes are responsible for converting chain-elongated methionine derivatives into their corresponding aldoximes. Specifically, CYP79F1 preferentially metabolizes long-chain methionine derivatives (such as dihomomethionine and trihomomethionine), making it a key enzyme in the synthesis of this compound. biorxiv.org CYP79F2 is involved with short-chain methionine derivatives. The expression of CYP79F1 is highly correlated with the accumulation of this compound. biorxiv.org

CYP83B1: While the CYP83 family is essential for converting aldoximes to reactive intermediates in the core pathway, CYP83B1 is primarily associated with the biosynthesis of indolic glucosinolates derived from tryptophan. researchgate.net The corresponding enzymes for aliphatic glucosinolates, like this compound, are CYP83A1 in Arabidopsis thaliana. These enzymes (CYP83A1 and CYP83B1) catalyze the N-hydroxylation of aldoximes, a critical step leading to the formation of the thiohydroximic acid precursor.

Glucosyltransferases (e.g., UGT74B1)

Glucosyltransferases are crucial for the formation of the core glucosinolate structure. Specifically, the enzyme UGT74B1, a member of the UDP-glycosyltransferase superfamily, is responsible for the glycosylation of the thiohydroximic acid intermediate. mdpi.com This step involves the transfer of a glucose molecule from UDP-glucose to the thiohydroximate, forming a desulfo-glucosinolate. sci-hub.se Research has shown that insertional mutant lines of Arabidopsis thaliana lacking a functional UGT74B1 gene exhibit significantly reduced levels of both aliphatic and indolic glucosinolates. plos.org Another related enzyme, UGT74C1, can also participate in glucosinolate biosynthesis and appears to have a role in the plant's adaptation to environmental stress. plos.org The expression of these glucosyltransferase genes can be induced by various stimuli, including light, highlighting their importance in the regulated production of this compound. mdpi.com

Sulfotransferases (e.g., SOT)

The final step in the biosynthesis of the glucosinolate core structure is catalyzed by sulfotransferases (SOTs). researchgate.netresearchgate.net These enzymes transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the desulfo-glucosinolate. researchgate.netontosight.ai In Arabidopsis thaliana, three specific sulfotransferases, AtSOT16, AtSOT17, and AtSOT18, have been identified to catalyze the sulfation of desulfoglucosinolates. nih.gov These enzymes exhibit different substrate specificities and are expressed differentially in various plant organs and developmental stages. nih.gov For instance, AtSOT18 from different ecotypes of Arabidopsis have been shown to have variations in their amino acid sequences, leading to different substrate specificities. nih.gov This final sulfation step is critical for the stability and biological activity of the resulting this compound molecule.

Methylthioalkyl Malate Synthase (MAM)

The chain elongation phase of this compound biosynthesis, which extends the carbon chain of methionine, is initiated by the enzyme Methylthioalkyl Malate Synthase (MAM). frontiersin.orgnih.gov The MAM enzyme catalyzes the condensation of a 2-oxo acid derived from methionine with acetyl-CoA. nih.gov This is the committing step in the chain elongation process. nih.gov In Arabidopsis, the MAM gene family, including MAM1 and MAM3, plays a significant role in determining the structure of the resulting glucosinolates. unirioja.esfrontiersin.org MAM1 is primarily involved in the production of short-chain aliphatic glucosinolates, while MAM3 is associated with long-chain varieties. frontiersin.org The iterative action of MAM enzymes allows for the addition of multiple methylene groups, leading to the diversity of glucosinolate side chains found in nature. nih.govosaka-u.ac.jp

Branched-Chain Aminotransferase (BCAT)

The initial step in the biosynthesis of methionine-derived glucosinolates involves the deamination of methionine to its corresponding 2-oxo acid, a reaction catalyzed by Branched-Chain Aminotransferase (BCAT). mdpi.comresearchgate.net Specifically, BCAT4 has been identified as the key enzyme in this process. frontiersin.orgnih.gov Recombinant BCAT4 has demonstrated high efficiency in catalyzing the transamination of methionine and its derivatives. nih.gov Studies on Arabidopsis mutants lacking BCAT4 have shown a significant reduction in the accumulation of methionine-derived aliphatic glucosinolates, confirming its essential role in the pathway. nih.gov Following the chain elongation cycles, another aminotransferase, BCAT3, is involved in the transamination of the elongated 2-oxo acid, which then enters the core glucosinolate formation pathway. researchgate.net

Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, regulated at both the transcriptional and hormonal levels to meet the plant's developmental and environmental needs.

Transcriptional and Post-Transcriptional Regulation

The biosynthesis of this compound is regulated by a complex network of transcription factors. Key among these are the MYB transcription factors, such as MYB28, MYB29, and MYB76, which are known to control the expression of genes involved in the aliphatic glucosinolate pathway. sci-hub.seoup.commdpi.com These transcription factors can be influenced by various environmental cues and developmental signals. For instance, the expression of genes like BCAT4 and MAM1 can be induced by wounding, suggesting a role for glucosinolates in plant defense. nih.gov Furthermore, there is evidence of feedback regulation within the pathway, where the products of certain genes can influence the expression of others. researchgate.net Studies have also suggested the existence of post-transcriptional and post-translational regulatory mechanisms, indicating multiple layers of control over this compound accumulation. researchgate.net

Hormonal Regulation

Plant hormones play a significant role in modulating this compound biosynthesis. ashs.org Hormones such as jasmonic acid, salicylic (B10762653) acid, ethylene, and abscisic acid are known to influence glucosinolate composition and concentration. ashs.org For example, treatment with methyl-jasmonate has been shown to increase the levels of certain glucosinolates and upregulate the expression of key biosynthetic genes. tandfonline.comresearchgate.net More recently, melatonin (B1676174) has been identified as a positive regulator of this compound biosynthesis. sci-hub.se Melatonin treatment can up-regulate the expression of several genes in the this compound synthesis pathway, including Elong, CYP83A1, UGT74B1, and MYB28, leading to increased accumulation of this compound. sci-hub.se Studies using broccoli hairy roots have shown that melatonin can mediate the synthesis of signaling molecules like nitric oxide, which in turn influences the production of this compound and its conversion to sulforaphane (B1684495). researchgate.netnih.gov The accumulation of this compound has also been linked to the upregulation of genes involved in plant hormone signal transduction. mdpi.com

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Role in Pathway |

| Glucosyltransferases | UGT74B1 | Glycosylation of the thiohydroximic acid intermediate to form desulfo-glucosinolate. mdpi.comsci-hub.seplos.org |

| Sulfotransferases | SOT18 | Final sulfation of desulfo-glucosinolate to form this compound. nih.gov |

| Methylthioalkyl Malate Synthase | MAM1/MAM3 | Catalyzes the condensation of a 2-oxo acid with acetyl-CoA in the chain elongation of methionine. frontiersin.orgnih.govfrontiersin.org |

| Branched-Chain Aminotransferase | BCAT4 | Deamination of methionine to its corresponding 2-oxo acid. researchgate.netfrontiersin.orgnih.gov |

Table 2: Hormonal Regulators of this compound Biosynthesis

| Hormone | Effect on this compound Biosynthesis |

| Jasmonic Acid | Upregulates expression of key biosynthetic genes. tandfonline.comresearchgate.net |

| Melatonin | Increases accumulation by up-regulating the expression of synthesis pathway genes. sci-hub.se |

| Salicylic Acid | Influences glucosinolate composition and concentration. ashs.org |

| Ethylene | Influences glucosinolate composition and concentration. ashs.org |

| Abscisic Acid | Influences glucosinolate composition and concentration. ashs.org |

Environmental and Stress-Induced Modulation

The biosynthesis of this compound is not a static process; it is dynamically influenced by a range of external environmental factors and stressors. Light, temperature, and the availability of essential nutrients are key modulators that can significantly alter the concentration of this important phytochemical. nih.govmaxapress.com

Light: Both the quality and intensity of light play a crucial role in regulating this compound levels. Studies have shown that specific wavelengths of light can enhance its production. For instance, yellow, blue, and purple LED lights have been found to induce the accumulation of this compound in broccoli sprouts by upregulating the expression of genes involved in the biosynthesis of aliphatic glucosinolates. researchgate.netnih.gov Yellow LED light, in particular, resulted in a higher this compound content compared to blue light. researchgate.netnih.gov Research on Chinese cabbage plantlets revealed that a light intensity of 200 μmol·m−2·s−1 was optimal for the synthesis of this compound. sjsu.edu Furthermore, postharvest exposure to blue LEDs can upregulate genes related to glucosinolate biosynthesis, thereby increasing their concentrations. researchgate.net Conversely, some studies suggest that higher light intensity can lead to a decrease in this compound concentrations. researchgate.net

Temperature: Temperature is another critical environmental factor that influences this compound biosynthesis. Temperature stress, both high and low, can induce higher levels of glucosinolates, including this compound. acs.orgnih.gov In broccoli sprouts, a day/night temperature regime of 30/15°C resulted in significantly higher glucosinolate levels compared to lower temperature regimes. acs.orgnih.gov Both constant high (33.1°C) and low (11.3°C) temperatures have been shown to induce higher glucosinolate levels in broccoli sprouts. acs.orgnih.gov Short-term high temperatures have been observed to increase glucosinolates in various Brassica species. researchgate.net For example, temperatures between 10 and 15°C were found to increase the amount of gluconasturtiin (B1219410) by about 50% more than in plants grown at 20-25°C. mdpi.com

Nutrient Availability: The availability of nutrients, particularly sulfur and selenium, directly impacts this compound synthesis. Since glucosinolates are sulfur-containing compounds, adequate sulfur in the soil is essential for their production. wur.nl Selenium supplementation has also been shown to influence glucosinolate metabolism. Exogenous selenium treatment can significantly increase the accumulation of glucosinolates in broccoli, with a notable increase in this compound concentration in leaves. mdpi.com This is achieved by inducing the expression of genes involved in sulfate assimilation and transport, as well as those in the glucosinolate biosynthesis pathway. mdpi.com Conversely, deficiencies in nutrients like potassium and phosphate (B84403) can trigger stress responses that lead to an increase in glucosinolate biosynthesis. wur.nl

Interactive Data Table: Environmental Effects on this compound

Below is a summary of research findings on how different environmental factors affect this compound levels.

| Factor | Plant | Effect on this compound | Reference |

| Light | |||

| Yellow, Blue, Purple LED | Broccoli Sprouts | Increased accumulation | researchgate.netnih.gov |

| 200 μmol·m−2·s−1 Intensity | Chinese Cabbage | Highest synthesis capacity | sjsu.edu |

| UV-A Irradiation (12W) | Broccoli & Radish Sprouts | Induced highest accumulation | mdpi.com |

| Temperature | |||

| 30/15°C (Day/Night) | Broccoli Sprouts | Significantly higher levels | acs.orgnih.gov |

| 33.1°C (Constant) | Broccoli Sprouts | Induced higher levels | acs.orgnih.gov |

| 11.3°C (Constant) | Broccoli Sprouts | Induced higher levels | acs.orgnih.gov |

| Nutrients | |||

| Selenium | Broccoli | Increased concentration in leaves | mdpi.com |

| Potassium Deficiency | General | Induces biosynthesis | wur.nl |

| Phosphate Deprivation | General | Increases synthesis | wur.nl |

Developmental Stage-Specific Biosynthesis in Plants

The concentration of this compound within a plant is not constant throughout its life cycle; it varies significantly with the developmental stage. nih.govoup.com Generally, this compound levels are highest in the earliest stages of development and decline as the plant matures.

Research has consistently shown that non-germinated seeds and young sprouts contain the highest concentrations of this compound. acs.orgnih.gov For example, 3-day old broccoli and cauliflower sprouts can have 10–100 times higher levels of this compound per gram compared to their mature counterparts. nih.gov In a study on broccoli seedling development, the this compound content of seeds and seedlings increased markedly during the first two days of development, after which it dropped and then stabilized from day 4 to day 14. dpi.qld.gov.au Another study on broccoli seedlings over a 5-week period found that the total this compound accumulation was higher at week 4 than in the seeds, suggesting that synthesis is initiated and active during this period. semanticscholar.orgnih.govresearchgate.netnih.gov

The distribution of this compound within the plant also changes with development. In broccoli sprouts, the highest levels of glucosinolates are found in the cotyledons, while the roots have the lowest levels. acs.orgnih.gov The biosynthesis of glucosinolates mainly occurs in the leaves, from where they are transported to other parts of the plant. This process is more active in younger growth stages. revista-agroproductividad.org

Interactive Data Table: Developmental Stage and this compound

This table illustrates the changes in this compound concentration at different developmental stages.

| Developmental Stage | Plant Part | This compound Concentration | Reference |

| Non-germinated Seed | Broccoli | Highest levels | acs.orgnih.gov |

| Sprouts (3-day old) | Broccoli, Cauliflower | 10-100 times higher than mature plants | nih.gov |

| Seedlings (Day 1-2) | Broccoli | Marked increase | dpi.qld.gov.au |

| Seedlings (Day 4-14) | Broccoli | Stable levels after initial drop | dpi.qld.gov.au |

| Seedlings (Week 4) | Broccoli | Higher total accumulation than seeds | semanticscholar.orgnih.govresearchgate.netnih.gov |

| Sprouts | Cotyledons | Highest levels | acs.orgnih.gov |

| Sprouts | Roots | Lowest levels | acs.orgnih.gov |

Occurrence, Distribution, and Genetic Regulation of Glucoraphanin in Plant Species

Botanical Distribution of Glucoraphanin-Rich Plants

This compound (B191350) is a glucosinolate, a class of secondary metabolites containing nitrogen and sulfur, primarily found in plants belonging to the order Brassicales.

The Brassicaceae family, which includes many commonly consumed vegetables, is the principal source of this compound. frontiersin.org

Brassica oleracea : This species encompasses a wide array of cultivars with significant variation in this compound content. Broccoli (Brassica oleracea var. italica) is particularly known for its high concentrations of this compound, which is often the most abundant glucosinolate in its florets. ashs.orgunivpm.it Broccoli sprouts, at 3 days old, can contain 10 to 100 times more this compound by weight than mature broccoli heads. ashs.org Other varieties such as kale (Brassica oleracea var. acephala), cabbage (Brassica oleracea var. capitata), Brussels sprouts, and cauliflower also contain this compound, though typically in lower amounts compared to broccoli. acs.orgresearchgate.netresearchgate.net For instance, in some kale varieties, cold acclimation has been shown to increase this compound content by over 200%. researchgate.net

Raphanus sativus : Radish is another member of the Brassicaceae family where this compound can be found. acs.orgresearchgate.net However, the dominant glucosinolate in radish is often glucoraphenin. cropj.comnih.gov Studies have shown considerable variation in this compound content among different radish cultivars. For example, the 'Hong Feng No. 1' cultivar has been noted for its higher this compound content compared to others like 'Seo Ho' and 'Man Tang Hong'. cropj.com The concentration of glucosinolates, including this compound, tends to be higher in the skin than in the flesh of radishes. cropj.com

Arabidopsis thaliana : As a model organism for plant biology, Arabidopsis thaliana has been instrumental in elucidating the genetic pathways of glucosinolate biosynthesis. While it produces glucosinolates, the specific profile and concentration can vary between different ecotypes. Its genome contains the foundational genes, such as Myb28, that regulate the production of aliphatic glucosinolates like this compound, making it a crucial tool for genetic studies. biorxiv.orgfrontiersin.org

Significant quantitative variation in this compound content exists not only between different species but also among cultivars and ecotypes within the same species. This variation is influenced by both genetic and environmental factors. researchgate.net

In broccoli, for example, this compound concentrations can differ substantially. A study of 33 broccoli cultivars found a wide range of this compound levels in the seeds. acs.org Research has consistently shown that genotype is a primary determinant of this compound levels in both broccoli seeds and florets. ashs.orgresearchgate.net For example, the 'Beneforté' broccoli variety, developed through traditional breeding by crossing standard broccoli with a wild relative, Brassica villosa, consistently produces two to three times more this compound than other leading commercial varieties. nih.govnutraingredients.com Similarly, analysis of various inbred broccoli lines has revealed significant differences in this compound concentration, with some lines showing more than a tenfold difference in yield. ashs.org

The developmental stage of the plant also plays a critical role. This compound content is highest in broccoli seeds and decreases as the plant matures. nih.govnih.gov Environmental conditions during growth and storage can also influence this compound levels. redalyc.org

This compound Content in Various Brassica Species and Cultivars

| Species | Variety/Cultivar | Plant Part | This compound Content (Representative Values) | Reference |

|---|---|---|---|---|

| Brassica oleracea | Broccoli (general) | Florets | High, often the predominant glucosinolate | ashs.org |

| Brassica oleracea | Broccoli ('Beneforté') | Florets | 2-3 times higher than standard varieties | nutraingredients.com |

| Brassica oleracea | Broccoli | Seeds & Sprouts | 10-100 times higher than mature heads | ashs.org |

| Brassica oleracea | Kale ('Lacinato') | Leaves | Increased >200% with cold acclimation | researchgate.net |

| Raphanus sativus | Radish ('Hong Feng No. 1') | Root | Higher content than 'Seo Ho' and 'Man Tang Hong' | cropj.com |

Genetic Basis of this compound Accumulation in Plants

The biosynthesis and accumulation of this compound are complex traits controlled by a network of genes. Research, particularly in Arabidopsis and Brassica species, has identified key genetic factors that regulate this pathway.

Quantitative Trait Loci (QTL) mapping is a statistical method used to link phenotypic data (observed traits) with genotypic data (molecular markers) to identify the chromosomal regions that control a particular trait. Several studies have used QTL analysis to pinpoint the genetic loci responsible for variations in glucosinolate content, including this compound, in Brassica crops.

In Brassica oleracea, QTLs for sulforaphane (B1684495) (the breakdown product of this compound) metabolism have been identified on several chromosomes, notably chromosomes 3 and 7. nih.gov One study using a doubled haploid broccoli population identified 18 QTLs related to sulforaphane metabolism, with six of these being consistently detected across different environments. nih.gov Similarly, in Brassica rapa, QTL analysis has identified 16 loci that control the accumulation of aliphatic glucosinolates. core.ac.uk In Brassica napus (rapeseed), QTLs for total seed glucosinolate content have been mapped, providing insights into the genetic architecture of this trait. cropj.comfrontiersin.org These studies demonstrate that this compound content is a quantitative trait, controlled by multiple genes, each with a partial effect.

Following QTL mapping, researchers aim to identify the specific genes within these chromosomal regions that are responsible for the observed trait variation. For aliphatic glucosinolates like this compound, the transcription factor Myb28 has been identified as a major regulator. frontiersin.orgnih.gov

The Myb28 gene directly activates other genes involved in the aliphatic glucosinolate biosynthesis pathway. frontiersin.org Studies in Arabidopsis thaliana have shown that overexpression of AtMYB28 leads to a two- to seven-fold increase in aliphatic glucosinolate content, while suppressing it significantly reduces these levels. frontiersin.org

This knowledge has been translated to crop improvement. The high-glucoraphanin 'Beneforté' broccoli was developed by introgressing a segment of the genome from the wild species Brassica villosa into standard broccoli. nih.govnih.gov Genetic analysis revealed that this introgressed segment contains a B. villosa allele of the Myb28 gene. nih.govnutraingredients.comnih.gov This specific Myb28 allele leads to increased gene expression, which in turn enhances sulphate assimilation and channels sulphur specifically towards the production of methionine-derived glucosinolates, resulting in the observed 2.5 to 3 times higher this compound content. nih.govnih.gov CRISPR-Cas9-mediated knockout of Myb28 in Brassica oleracea has confirmed its function, leading to a significant reduction in this compound accumulation in both leaves and florets. biorxiv.org

Genomic and transcriptomic analyses provide a broader view of the genes and regulatory networks involved in this compound metabolism.

Transcriptomics , the study of the complete set of RNA transcripts produced by an organism, allows researchers to see which genes are actively being expressed in a particular tissue at a specific time. Transcriptome analysis in broccoli has revealed the differential expression of genes involved in the sulforaphane metabolic pathway in various organs and developmental stages. nih.govnih.gov For instance, key synthesis genes like CYP79F1, CYP83A1, and FMOGS-OX5 show varying expression levels that correlate with this compound accumulation. nih.govnih.gov Such studies have highlighted that the up-regulated expression of CYP79F1 plays a direct and fundamental role in sulforaphane production in broccoli inflorescences. nih.gov Furthermore, transcriptomic data provides insights into the crosstalk between glucosinolate biosynthesis and other metabolic pathways, such as those involving plant hormones like auxin and jasmonic acid. nih.govnih.gov

Genomics , on the other hand, involves studying the entire genetic makeup of an organism. Comparative genomics between Arabidopsis and Brassica species has been crucial for identifying homologous genes involved in glucosinolate pathways. nih.gov The whole-genome triplication event in the Brassica lineage has led to a more complex genetic regulation compared to Arabidopsis, with multiple copies (homologs) of key regulatory genes like Myb28. oup.comnih.gov For example, four Myb28 homologs have been identified in Brassica juncea, all of which are functional in regulating aliphatic glucosinolate accumulation. oup.com These genomic approaches are essential for understanding the evolutionary expansion and functional divergence of genes controlling this compound content in economically important Brassica crops.

Agronomic and Environmental Factors Influencing this compound Accumulation in planta

The concentration of this compound in plant tissues is not static; it is significantly influenced by a range of external factors encountered during cultivation, harvest, and storage. These agronomic and environmental variables can modulate the biosynthetic pathways of glucosinolates, leading to substantial variations in the final this compound content of the consumed vegetable.

Soil Composition and Nutrient Management (e.g., Sulfur fertilization)

The nutritional status of the soil is a critical determinant of this compound synthesis, primarily due to the compound's sulfur-rich structure. researchgate.net Nutrient management strategies, therefore, present a direct method for influencing its accumulation.

Sulfur is a fundamental component of all glucosinolates, and its availability in the soil is directly linked to the concentration of this compound in Brassica plants. researchgate.netresearchgate.net Studies have consistently shown that sulfur fertilization can lead to significant increases in this compound content. When sulfur is deficient, plants may even break down existing glucosinolates to recycle the sulfur for other essential processes. researchgate.net

Research involving the application of gypsum (calcium sulfate) to broccoli cultivars has demonstrated a direct and significant increase in both sulfur uptake and this compound content across all plant organs, including the heads and seeds. nih.govunimelb.edu.au In one study, applying high levels of sulfur (92 kg S ha⁻¹) resulted in a marked increase in this compound in broccoli heads compared to control and low-sulfur treatments. nih.gov The partitioning of total plant sulfur into this compound also increases with sulfur application, particularly in cultivars with a genetic predisposition for high this compound production. nih.gov For instance, in the heads of broccoli, sulfur present in this compound can account for 4-10% of the total sulfur content. nih.gov

While sulfur is paramount, the balance with other nutrients, particularly nitrogen, is also crucial. An optimal balance between nitrogen and sulfur fertilization influences the biosynthesis of secondary metabolites like this compound. mdpi.com Research suggests that a nitrogen-to-sulfur (N:S) ratio between 7:1 and 10:1 can promote plant yield while enhancing glucosinolate accumulation. nih.gov Furthermore, the availability of microelements such as selenium and zinc has been shown to influence glucosinolate concentrations. mdpi.comcurresweb.com Selenium, in particular, may increase this compound content up to a certain dose, after which it can have an inhibitory effect. mdpi.com

| Sulfur Treatment | Application Rate | This compound Content (µmol/g dry weight) |

|---|---|---|

| Control (Very Low S) | ~0 kg S ha⁻¹ | Data not specified, baseline for comparison |

| Low Sulfur | 23 kg S ha⁻¹ | Significant Increase |

| High Sulfur | 92 kg S ha⁻¹ | Large Increase |

Agricultural Practices and Cultivation Techniques

Beyond soil nutrition, various cultivation practices and environmental conditions during the plant's growth cycle play a significant role in modulating this compound levels. cabidigitallibrary.org

Temperature is a key environmental factor. Studies have found that higher average temperatures during the vegetation period can significantly increase the glucosinolate content in Brassica vegetables. researchgate.net For broccoli, slightly increasing the growth temperature may benefit this compound accumulation. patientresearcher.com One study noted an eight-fold increase in this compound when daily mean temperatures were between 7-13°C, combined with moderate daily mean radiation. patientresearcher.com

Light exposure is another critical factor. Growing broccoli sprouts in the presence of light has been shown to result in significantly higher concentrations of total glucosinolates, including this compound, compared to sprouts grown in the dark. nih.gov Seasonal variations, which encompass changes in temperature, light intensity, and day length, collectively impact phytochemical concentrations. mdpi.com Crops grown in spring, with intermediate temperatures and high light intensity, often exhibit increased total glucosinolate levels. mdpi.com

Planting and harvesting schedules can also influence the final concentration. The developmental stage of the plant is a crucial factor, with glucosinolate levels often being highest in seeds and young sprouts, decreasing as the plant matures. patientresearcher.com In broccoli heads, the highest this compound content has been observed around 180 days after sowing, with a decline as the plant begins to flower. mdpi.com

Post-Harvest Handling and Storage Effects on this compound Stability in planta

This compound content is highly susceptible to degradation after harvesting. The stability of the compound is heavily dependent on post-harvest handling, packaging, and storage conditions, primarily temperature. mdpi.com

At ambient temperatures (e.g., 20°C), this compound degrades rapidly. Research has shown that broccoli stored in open boxes at 20°C can lose as much as 55% of its this compound concentration within the first three days. thaiscience.infonih.govresearchgate.net A similar loss of 56% was observed in broccoli stored in plastic bags at the same temperature by day seven. thaiscience.infonih.gov This degradation is often associated with the deterioration of the broccoli heads, which can activate the myrosinase enzyme, leading to the hydrolysis of glucosinolates. mdpi.comthaiscience.info

Low-temperature storage is the most effective method for preserving this compound. Storing broccoli at refrigeration temperatures (e.g., 4°C) significantly slows the rate of degradation. thaiscience.infonih.gov In one study, there were no significant differences in this compound concentration in broccoli stored in either plastic bags or open boxes at 4°C for up to seven days. thaiscience.info

Packaging technology further enhances stability. Modified Atmosphere Packaging (MAP), which alters the gaseous environment around the product, has proven highly effective. When broccoli was stored in MAP at 4°C, there were no significant changes in this compound concentration for up to 10 days. thaiscience.infonih.govresearchgate.net This contrasts sharply with broccoli in air-controlled packaging at 20°C, which lost 64% of its this compound by day 10. thaiscience.inforesearchgate.net Controlled Atmosphere (CA) storage also results in significantly higher this compound concentrations compared to storage in normal air over a 25-day period. nih.govresearchgate.net The optimal method for preserving post-harvest this compound is a combination of refrigeration (4°C) and MAP. thaiscience.infonih.govresearchgate.net

| Storage Condition | Temperature | Duration | Approximate this compound Loss | Source |

|---|---|---|---|---|

| Open Boxes | 20°C | 3 Days | 55% | thaiscience.infonih.gov |

| Plastic Bags | 20°C | 7 Days | 56% | thaiscience.infonih.gov |

| Air Control Packaging | 20°C | 10 Days | 64% | thaiscience.inforesearchgate.net |

| Open Boxes / Plastic Bags | 4°C | 7 Days | No significant loss | thaiscience.info |

| Modified Atmosphere Packaging (MAP) | 4°C | 10 Days | No significant change | thaiscience.infonih.gov |

Enzymatic Hydrolysis and Bioactivation Mechanisms of Glucoraphanin

Myrosinase (β-Thioglucosidase) Activity and Its Role in Glucoraphanin (B191350) Hydrolysis

Myrosinase, formally known as β-thioglucoside glucohydrolase, is the key enzyme responsible for initiating the breakdown of glucosinolates, including this compound. mdpi.comdarwin-nutrition.frnih.gov This hydrolysis is a crucial first step in the formation of biologically active compounds like isothiocyanates. frontiersin.orgresearchgate.netnih.gov The process is often referred to as the "mustard oil bomb," a defense mechanism in plants that is activated upon tissue damage. mdpi.comnih.gov When plant cells are damaged, for instance by chewing or cutting, myrosinase comes into contact with glucosinolates, leading to their rapid hydrolysis. mdpi.comwikipedia.orgresearchgate.netplos.org

Structural and Catalytic Properties of Myrosinase

Myrosinase is a member of the glycoside hydrolase family and shares structural similarities with O-glycosidases. wikipedia.orgresearchgate.net A key distinguishing feature is its ability to cleave a thio-linked glucose, a rare capability in nature. wikipedia.org The enzyme's three-dimensional structure has been elucidated, revealing a dimer stabilized by a zinc ion and extensive glycosylation. nih.gov This complex structure, featuring salt bridges, disulfide bridges, and hydrogen bonding, contributes to the enzyme's stability, particularly in the harsh environment created during plant tissue damage. wikipedia.org

The catalytic mechanism of myrosinase involves the hydrolysis of the S-glycosyl bond in glucosinolates. tandfonline.com Unlike many β-glucosidases that utilize catalytic glutamate (B1630785) residues in their active sites, myrosinase has a glutamine residue at this position. wikipedia.orgnih.gov It has been proposed that ascorbic acid can substitute for the function of these glutamate residues. wikipedia.org The active site contains a hydrophobic pocket that accommodates the side chain of the glucosinolate, while two arginine residues interact with the sulfate (B86663) group of the substrate. nih.gov The hydrolysis reaction releases D-glucose and an unstable aglycone intermediate. nih.govtandfonline.com

Subcellular Localization and Compartmentalization of Myrosinase and this compound

In intact plant cells, myrosinase and this compound are physically separated to prevent premature activation. mdpi.complos.org This compartmentalization is a key feature of the "mustard oil bomb" defense system. nih.gov Glucosinolates are typically stored in the vacuole of specialized S-cells. nih.gov In contrast, myrosinase is often localized in the vacuoles of distinct myrosin cells. nih.gov In some cases, atypical myrosinases and glucosinolates can be found in the endoplasmic reticulum bodies and vacuoles within the same cell. nih.gov This spatial separation ensures that the enzymatic hydrolysis of this compound only occurs when the plant tissue is disrupted, allowing the enzyme and substrate to mix. mdpi.comnih.govresearchgate.net

Factors Influencing Myrosinase Activity (pH, Temperature, Metal Ions, Ascorbic Acid)

The activity of myrosinase is influenced by several factors, which in turn affect the rate and products of this compound hydrolysis. semanticscholar.orgwur.nl

| Factor | Effect on Myrosinase Activity |

| pH | Optimal activity is generally observed between pH 5 and 9. frontiersin.org At lower pH values, the enzyme's activity is significantly reduced or completely inhibited. frontiersin.orgulisboa.pt |

| Temperature | Myrosinase is active over a temperature range of 20–70 °C. rsc.org Activity generally increases with temperature up to an optimum, after which high temperatures lead to denaturation and inactivation. wur.nl Mild heating around 60°C can be used to inactivate the heat-sensitive epithiospecifier protein (ESP) while preserving myrosinase activity. rsc.org |

| Metal Ions | The presence of certain metal ions can modulate myrosinase activity. For example, Fe²⁺ ions can influence the hydrolysis pathway, favoring the formation of nitriles. frontiersin.orgfrontiersin.org Zn²⁺ has been shown to stimulate myrosinase activity. researchgate.net |

| Ascorbic Acid | Ascorbic acid acts as a cofactor for myrosinase, enhancing its activity at low to moderate concentrations. wur.nlulisboa.pt It is believed to induce a conformational change in the enzyme, leading to an increased reaction rate. wur.nl However, at high concentrations, it can act as an inhibitor. wur.nlulisboa.pt |

Formation of Sulforaphane (B1684495) from this compound

Upon hydrolysis of this compound by myrosinase, an unstable aglycone intermediate is formed. tandfonline.commdpi.com The fate of this intermediate is determined by the reaction conditions and the presence of certain specifier proteins, leading to the formation of either sulforaphane (an isothiocyanate) or sulforaphane nitrile. nih.govnih.govfrontiersin.org

Isothiocyanate Formation Pathway

Under neutral pH conditions (typically pH 6-7), the unstable aglycone produced from this compound hydrolysis undergoes a spontaneous rearrangement known as the Lossen rearrangement. rsc.orgresearchgate.net This rearrangement leads to the formation of the isothiocyanate sulforaphane. researchgate.netrsc.orgresearchgate.net This pathway is generally favored in the absence of certain specifier proteins and at a pH that is optimal for myrosinase activity. nih.gov

Nitrile Formation Pathway

The formation of sulforaphane nitrile, an alternative breakdown product of this compound, is promoted under specific conditions. frontiersin.orgnih.gov This pathway is directed by the presence of a non-catalytic cofactor called epithiospecifier protein (ESP). dpi.qld.gov.aunih.gov ESP activity is negatively correlated with the formation of sulforaphane and instead promotes the production of sulforaphane nitrile. frontiersin.orgnih.gov

Several factors favor the nitrile formation pathway:

Presence of Epithiospecifier Protein (ESP): ESP actively directs the hydrolysis towards nitrile formation at the expense of isothiocyanates. dpi.qld.gov.aunih.gov

Acidic pH: More acidic conditions, typically in the range of pH 2-5, favor the formation of sulforaphane nitrile. rsc.orgresearchgate.netnih.govmdpi.com

Presence of Ferrous Ions (Fe²⁺): The availability of ferrous ions can also promote the production of nitriles. frontiersin.orgulisboa.ptrsc.org

The formation of sulforaphane nitrile is significant because it is considered biologically inactive, unlike the health-promoting properties attributed to sulforaphane. rsc.orgnih.govdpi.qld.gov.au

Role of Gut Microbiota in this compound Metabolism in vivo (Preclinical and General Mechanism)

When cruciferous vegetables are cooked, the plant-based myrosinase is often deactivated by heat. frontiersin.org In such cases, the metabolism of this compound relies heavily on the enzymatic activity of the gut microbiota. frontiersin.orgfrontiersin.orgfoundmyfitness.com The diverse community of microorganisms residing in the human gastrointestinal tract possesses the capability to hydrolyze glucosinolates, thereby playing a pivotal role in the bioactivation of these compounds. frontiersin.orgresearchgate.netsemanticscholar.org The conversion of this compound to sulforaphane by gut bacteria is a critical step for its absorption and subsequent systemic effects. mdpi.com However, this microbial conversion is subject to significant inter-individual variability, largely dependent on the composition and metabolic activity of an individual's gut microbiome. frontiersin.orgfoundmyfitness.comcambridge.org

Preclinical studies, often utilizing rodent models, have demonstrated that the gut microbiota is essential for the conversion of this compound to sulforaphane when plant myrosinase is absent. frontiersin.orgmdpi.com Studies using germ-free or antibiotic-treated animals have shown a significantly reduced capacity to produce sulforaphane from this compound compared to their conventional counterparts. frontiersin.org Furthermore, the gut microbiota can also mediate the conversion of this compound into other metabolites, including sulforaphane nitrile and glucoerucin, which can then be further metabolized. frontiersin.orgfrontiersin.org The metabolic fate of this compound in the gut is therefore a complex interplay between the host and their resident microbial populations. frontiersin.orgnih.gov

The ability of the gut microbiota to hydrolyze this compound is attributed to the presence of bacteria that produce enzymes with myrosinase-like activity. frontiersin.orgcambridge.org These bacterial enzymes, often referred to as myrosinase homologs, can cleave the thioglucose bond of glucosinolates, initiating the formation of isothiocyanates and other breakdown products. mdpi.com Several bacterial genera have been identified as possessing this myrosinase-like activity, including Lactobacillus, Bifidobacterium, Enterococcus, Bacteroides, and Escherichia. frontiersin.orgnih.gov

For instance, specific strains like Lactobacillus agilis R16, Enterococcus casseliflavus CP1, and Escherichia coli VL8 have been shown in vitro to metabolize glucosinolates into isothiocyanates. frontiersin.org Conversely, some lactic acid bacteria, such as Lactobacillus plantarum and Lactococcus lactis, have been found to preferentially convert this compound to the less active sulforaphane nitrile. frontiersin.org The genetic basis for myrosinase activity in bacteria is not fully homologous to that in plants. d-nb.info While plant myrosinases typically belong to the GH1 family of β-O-glucosidases, some bacterial myrosinase-like activity has been associated with enzymes from the GH3 family and 6-phospho-β-glucosidases. nih.govd-nb.info The discovery and characterization of novel bacterial myrosinases, such as the one from the marine bacterium Shewanella baltica Myr-37, which shows high efficiency in converting this compound to sulforaphane, highlights the diverse microbial potential for glucosinolate metabolism. mdpi.comresearchgate.net

Table 2: Bacterial Genera with Reported Myrosinase-Like Activity

| Bacterial Genus | Reported Activity | Primary Conversion Product(s) | Reference |

|---|---|---|---|

| Lactobacillus | Myrosinase-like | Isothiocyanates and Nitriles | frontiersin.orgnih.gov |

| Bifidobacterium | Myrosinase-like | Isothiocyanates | frontiersin.org |

| Enterococcus | Myrosinase-like | Isothiocyanates | frontiersin.orgnih.gov |

| Bacteroides | Myrosinase-like | Isothiocyanates | frontiersin.org |

| Escherichia | Myrosinase-like | Isothiocyanates | frontiersin.orgnih.gov |

| Lactococcus | Myrosinase-like | Nitriles | frontiersin.orgnih.gov |

| Bacillus | Myrosinase-like | Isothiocyanates | nih.govijcmas.com |

| Shewanella | Myrosinase-like | Isothiocyanates | mdpi.comresearchgate.net |

The conversion of this compound by the gut microbiota is not a static process and can be influenced by a variety of factors. frontiersin.orgmdpi.com One of the most significant factors is the inherent composition of an individual's gut microbiota. cambridge.orgmdpi.com This leads to substantial inter-individual variation in the ability to produce sulforaphane from dietary this compound. frontiersin.orgcambridge.org Individuals can be categorized as "high converters" or "low converters" based on their urinary excretion of sulforaphane metabolites after consuming a source of this compound. foundmyfitness.com

Dietary habits also play a crucial role. mdpi.com Regular consumption of cruciferous vegetables can modulate the gut microbiota composition, potentially enhancing its capacity for this compound conversion. frontiersin.orgresearchgate.net Pre-feeding with this compound-containing foods has been shown to increase the subsequent ex vivo conversion of glucosinolates to isothiocyanates by the gut microbiota, suggesting an induction of bacterial myrosinase activity or a shift in the microbial community towards more efficient converters. frontiersin.org The food matrix itself can have an effect; for example, fermentation of broccoli puree with lactic acid bacteria has been shown to increase the biotransformation of this compound to sulforaphane. researchgate.net

Furthermore, the physicochemical conditions within the gut, such as pH and the presence of certain ions like Fe²⁺, can influence the direction of this compound hydrolysis, with acidic conditions sometimes favoring nitrile formation. frontiersin.org However, evidence also suggests that some microbes can produce nitriles regardless of the pH, indicating distinct microbial metabolic pathways. frontiersin.org The complex interplay of these factors underscores the dynamic nature of this compound metabolism by the gut microbiota and the resulting variability in the production of bioactive sulforaphane.

Molecular and Cellular Mechanisms of Action of Glucoraphanin Metabolites Focus on in Vitro and in Vivo Non Human Models

Activation of the Nrf2-ARE Pathway by Sulforaphane (B1684495)

Sulforaphane is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. researchgate.netnih.govnih.govnih.govbiorxiv.org This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.govnih.govnih.gov Activation of Nrf2 leads to the transcription of over a hundred cytoprotective genes, including antioxidant and phase II detoxifying enzymes, which enhances cellular resistance to carcinogenesis and other diseases mediated by oxidants and electrophiles. researchgate.netnih.gov The chemopreventive effects of sulforaphane have been demonstrated to be dependent on Nrf2 in various animal models. oncotarget.comnih.gov For instance, sulforaphane was effective in reducing benzo[a]pyrene-induced forestomach tumors in wild-type mice, but not in mice lacking Nrf2. nih.gov Similarly, the protective effect of sulforaphane against skin cancer was absent in Nrf2-knockout mice. nih.gov

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). researchgate.netbiorxiv.org Keap1 acts as an adapter for the Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2. researchgate.netnih.govfrontiersin.org This process maintains low basal levels of Nrf2. The interaction between Keap1 and Nrf2 occurs through two binding sites in the Neh2 domain of Nrf2: a high-affinity "hinge" (ETGE motif) and a low-affinity "latch" (DLG motif). researchgate.netnih.gov

Sulforaphane and other electrophilic inducers activate Nrf2 by reacting with specific cysteine residues on the Keap1 protein. pnas.orgroyalsocietypublishing.org This modification is thought to induce conformational changes in Keap1, disrupting its ability to target Nrf2 for degradation. nih.govplos.org As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. nih.govmdpi.com However, some studies suggest that sulforaphane may not cause a direct dissociation of the Keap1-Nrf2 complex but rather inhibits Nrf2 ubiquitination, leading to its accumulation. pnas.orgplos.org

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of its target genes. aacrjournals.org This binding initiates the transcription of a wide array of cytoprotective genes. nih.govresearchgate.net Key enzymes upregulated by the Nrf2-ARE pathway include:

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties. aacrjournals.orgnih.gov Studies have shown that sulforaphane induces HO-1 expression in various cell types, including human hepatoma HepG2 cells and in mouse tongues. oncotarget.comaacrjournals.org

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): A flavoenzyme that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones and subsequent oxidative stress. oncotarget.comaacrjournals.orgnih.gov Sulforaphane treatment has been shown to upregulate NQO1 expression and activity in rat mammary glands, mouse mammary glands, and human oral keratinocytes. oncotarget.comnih.gov

Glutathione (B108866) S-Transferases (GSTs): A family of enzymes that detoxify a wide range of electrophilic compounds by conjugating them with glutathione. aacrjournals.orgnih.govahajournals.org Sulforaphane has been observed to increase the activity of total GSTs and specific isoforms like GSTM in the prostates of rats. nih.gov

The table below summarizes the effects of sulforaphane on the expression of these key enzymes in different non-human models.

| Model System | Enzyme(s) Induced | Observed Effect |

| Human Hepatoma HepG2 Cells | HO-1, NQO1 | Increased protein expression and ARE-dependent gene activation. aacrjournals.org |

| Human Oral Keratinocytes (DOK) | NRF2, HO-1, NQO1 | Upregulated expression. oncotarget.com |

| Rat Mammary Glands | NQO1, HO-1 | Increased expression and NQO1 activity. nih.gov |

| Mouse Mammary Glands | NQO1, GSTs | Increased activity. nih.gov |

| Rat Prostate | NQO1, GSTM, Total GSTs | Increased activity. nih.gov |

Keap1 is a cysteine-rich protein, and the reactivity of these cysteine residues is central to its function as a sensor for electrophiles like sulforaphane. nih.govresearchgate.net Sulforaphane is an isothiocyanate that reacts with the thiol groups of cysteine residues to form dithiocarbamates. nih.gov Several cysteine residues in Keap1 have been identified as targets for modification by electrophiles.

While multiple cysteine residues can be modified, Cysteine 151 (C151), located in the BTB domain of Keap1, has been identified as a particularly crucial residue for Nrf2 activation by sulforaphane. nih.govnih.govnih.govacs.org Modification of C151 is believed to disrupt the interaction between Keap1 and the Cul3-Rbx1 complex, thereby inhibiting Nrf2 ubiquitination. nih.govnih.gov Other reactive cysteines, including C273 and C288 in the intervening region (IVR) of Keap1, have also been shown to be modified by sulforaphane and other inducers. plos.orgresearchgate.net The specific pattern of cysteine modification may vary depending on the inducer and the cellular context. Mass spectrometry studies have confirmed that C151 is one of the most readily modified cysteines in Keap1 by sulforaphane. nih.govnih.govacs.org

Histone Deacetylase (HDAC) Inhibition by Sulforaphane

In addition to its effects on the Nrf2 pathway, sulforaphane has been identified as an inhibitor of histone deacetylase (HDAC) activity. plos.orgplos.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, sulforaphane can induce histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes, including tumor suppressor genes. plos.orgoup.com This epigenetic modification represents another important mechanism for the biological effects of sulforaphane. nih.gov

Sulforaphane appears to affect multiple HDAC isoforms. In human colon cancer cells, treatment with sulforaphane led to a time-dependent loss of class I (HDAC1, HDAC2, HDAC3) and some class II HDAC proteins. researchgate.net Specifically, HDAC3 depletion was observed earlier than other HDACs. researchgate.net In human breast cancer cells, sulforaphane treatment decreased the mRNA levels of HDAC3, HDAC4, HDAC6, HDAC7, HDAC8, HDAC9, and HDAC10 in MDA-MB-231 cells. thno.org In prostate cancer cells, sulforaphane has been shown to specifically inhibit HDAC6, a cytoplasmic non-histone protein deacetylase. pnas.org Research in diabetic mice indicated that sulforaphane specifically inhibited the increased activity of HDAC2 in the kidney. e-dmj.org

The following table summarizes the HDAC isoforms affected by sulforaphane in different in vitro models.

| Cell Line | Affected HDAC Isoforms | Observed Effect |

| Human Colon Cancer Cells (HCT116) | Class I (HDAC1, 2, 3), some Class II | Time-dependent loss of protein. researchgate.net |

| Human Breast Cancer Cells (MDA-MB-231) | HDAC3, 4, 6, 7, 8, 9, 10 | Decreased mRNA levels. thno.org |

| Human Prostate Cancer Cells | HDAC6 | Inhibition of deacetylase activity. pnas.org |

| Diabetic Mouse Kidney | HDAC2 | Inhibition of increased activity. e-dmj.org |

The inhibition of HDACs by sulforaphane has significant consequences for gene expression and chromatin structure. By increasing histone acetylation, sulforaphane promotes a more open chromatin conformation, facilitating the binding of transcription factors and the expression of genes that can suppress cancer development. plos.orgoup.com

For example, in prostate cancer cells, HDAC inhibition by sulforaphane leads to increased acetylation of histones associated with the promoter regions of the p21 and bax genes. oup.com This results in increased expression of p21 and Bax proteins, which are involved in cell cycle arrest and apoptosis, respectively. oup.com In breast cancer cells, sulforaphane-induced histone hyperacetylation at the human telomerase reverse transcriptase (hTERT) promoter facilitates the binding of repressor proteins, leading to the downregulation of hTERT expression. plos.org Furthermore, in diabetic mice, the inhibition of HDAC2 by sulforaphane led to the up-regulation of bone morphogenetic protein-7 (BMP-7), which has a protective role in the kidney. e-dmj.org These findings highlight how sulforaphane's ability to remodel chromatin through HDAC inhibition contributes to its diverse biological activities. plos.orgresearchgate.net

Modulation of Inflammatory Pathways

The primary metabolite of glucoraphanin (B191350), sulforaphane (SFN), has demonstrated significant immunomodulatory and anti-inflammatory properties in a variety of in vitro and in vivo non-human models. mdpi.com Its mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways and the downregulation of inflammatory mediators. nih.govmdpi.com

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immune responses, and cell survival. nih.govfrontiersin.org Sulforaphane has been consistently shown to suppress the NF-κB signaling pathway. nih.govmdpi.com This inhibition occurs upstream of NF-κB's translocation into the nucleus. db-thueringen.de

In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of NF-κB (IκB) proteins. biorxiv.org Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing the free NF-κB dimer to move into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. mdpi.com Sulforaphane interferes with this process by inhibiting the degradation of IκB and the subsequent nuclear translocation of NF-κB. mdpi.comnih.gov In some models, SFN has also been shown to directly inhibit the binding of NF-κB to DNA. mdpi.comdovepress.com This inhibitory action on NF-κB is a central mechanism for the anti-inflammatory effects of sulforaphane observed in various cell types, including endothelial cells, macrophages, and epithelial cells. frontiersin.orgresearchgate.netnih.gov

| Model System | Stimulus | Key Findings on NF-κB Inhibition | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Inhibited TNF-α-induced NF-κB transcriptional activity, IκBα degradation, and p65 nuclear translocation. | researchgate.net |

| Human Colon Carcinoma Cells (40-16) | N/A (Cancer cell model) | Potently inhibited NF-κB activation upstream of its nuclear translocation. | db-thueringen.de |

| Human Intestinal Epithelial Cells (CaCo-2) | IFN-γ, IL-1β, Gliadin | Inhibited NF-κB driven transcription with an IC50 of 9.75 μM. | nih.gov |

| Murine Macrophages | Lipopolysaccharide (LPS) | Downregulated the phosphorylation levels of IκBα and NF-κB p65 proteins. | nih.gov |

| Human Glioblastoma Cells | N/A (Cancer cell model) | Mediated inhibition of NF-κB and NF-κB-regulated gene expression via IκBα and IKK signaling pathways. | frontiersin.org |

Downregulation of Pro-inflammatory Cytokines and Chemokines (e.g., TNF-α, IL-1β, MCP-1)

A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines and chemokines. nih.govmdpi.com Sulforaphane has been extensively documented to downregulate the expression of key inflammatory mediators such as TNF-α, interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). mdpi.comfrontiersin.org

In vitro studies using various cell lines, including macrophages and endothelial cells, have shown that sulforaphane treatment significantly suppresses the production of these inflammatory molecules when challenged with stimuli like LPS or TNF-α. researchgate.netum.esfrontiersin.org For instance, in human umbilical vein endothelial cells, sulforaphane at physiological concentrations significantly suppressed TNF-α-induced production of MCP-1. researchgate.net Similarly, in human intestinal epithelial cells stimulated with a pro-inflammatory cocktail, sulforaphane inhibited the release of chemokines like IL-8, CXCL-10, and particularly MCP-1. nih.gov In vivo studies corroborate these findings. In a mouse model of vascular inflammation, dietary sulforaphane abolished the TNF-α-induced increase in circulating chemokines. researchgate.net Likewise, in a murine model of hemorrhagic shock, sulforaphane treatment downregulated the expression of TNF-α and MCP-1 by Kupffer cells, the resident macrophages of the liver. frontiersin.org

| Model System | Key Cytokines/Chemokines Downregulated | Reference |

|---|---|---|

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6, IL-1β, MCP-1, TNF-α | mdpi.com |

| C57BL/6 Mice (TNF-α-induced inflammation) | MCP-1, sVCAM-1, sE-Selectin | researchgate.net |

| Murine Macrophages (LPS-stimulated) | IL-1β, IL-6, TNF-α | frontiersin.org |

| Human Macrophage-like HL-60 cells | TNF-α, IL-1β, IL-6 | um.es |

| Murine Model of Hemorrhagic Shock | TNF-α, MCP-1, IL-6 | frontiersin.org |

| Human Intestinal Epithelial Cells (CaCo-2) | IL-8, CXCL-10, MCP-1 | nih.gov |

Effects on Macrophage Polarization

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2). sciopen.com Sulforaphane has been shown to modulate this polarization, often promoting a switch from the M1 to the M2 phenotype, which contributes to its anti-inflammatory effects. sciopen.comauctoresonline.org

In a mouse model of non-alcoholic steatohepatitis (NASH), sulforaphane was found to attenuate inflammatory injury by promoting the polarization of M1 macrophages toward the M2 phenotype. sciopen.com This effect was dependent on Krüppel-like factor 4 (KLF4). sciopen.com Similarly, in a model of diabetic wound healing, sulforaphane enhanced macrophage polarization toward the M2 phenotype, which was associated with accelerated healing. nih.gov In vitro studies have shown that sulforaphane treatment of macrophages can diminish the expression of M1 markers (like iNOS, IL-1β, and TNF-α) while sometimes increasing M2 markers. nih.govfrontiersin.org

However, the effect of sulforaphane on macrophage polarization can be context-dependent. In a mouse model of Hepatitis B virus (HBV) infection, sulforaphane was found to promote the polarization of macrophages toward the M1 phenotype, which is beneficial for viral clearance. nih.gov This was associated with increased expression of M1 markers like CD86 and iNOS and was linked to the inhibition of macrophage migration inhibitory factor (MIF). nih.gov This suggests that sulforaphane's influence on macrophage phenotype is tailored to the specific pathological environment.

Apoptosis and Cell Cycle Modulation (in cell lines/animal models)

Beyond its anti-inflammatory effects, sulforaphane is a potent modulator of cell fate, capable of inducing programmed cell death (apoptosis) and halting cell proliferation by arresting the cell cycle. dovepress.comnih.gov These activities have been extensively studied, primarily in cancer cell lines and corresponding animal models. mdpi.comspandidos-publications.com

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Sulforaphane can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. dovepress.comnih.gov The specific pathway activated can be cell-type dependent. aacrjournals.org

The intrinsic pathway is initiated from within the cell, often in response to cellular stress, and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Sulforaphane has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, altering the Bax/Bcl-2 ratio to favor apoptosis. dovepress.commdpi.com This leads to a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9, an initiator caspase. dovepress.comnih.gov Caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately cell death. mdpi.comnih.gov This mechanism has been observed in various cancer cells, including those from the breast, prostate, and bladder. dovepress.comaacrjournals.orgspandidos-publications.com

The extrinsic pathway is initiated by the binding of extracellular death ligands (like Fas ligand or TRAIL) to death receptors on the cell surface. dovepress.com Sulforaphane can upregulate the expression of death receptors, such as TRAIL-R1/DR4 and TRAIL-R2/DR5. dovepress.com This engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. aacrjournals.org Activated caspase-8 can then directly activate caspase-3, executing the apoptotic program. aacrjournals.org In some cell lines, such as MDA-MB-231 human breast cancer cells and PC-3 prostate cancer cells, sulforaphane has been shown to activate apoptosis via this caspase-8-dependent pathway. aacrjournals.orgresearchgate.net

| Cell Line/Model | Apoptotic Pathway(s) Activated | Key Molecular Events | Reference |

|---|---|---|---|

| Human Breast Cancer Cells (MDA-MB-231) | Extrinsic | Induction of Fas ligand, activation of caspase-8 and caspase-3. | aacrjournals.org |

| Human Breast Cancer Cells (MCF-7, T47D) | Intrinsic | Decreased Bcl-2 expression, cytochrome c release, activation of caspase-9 and caspase-3. | aacrjournals.org |

| Human Prostate Cancer Cells (PC-3) | Intrinsic & Extrinsic | Activation of both caspase-8 and caspase-9 pathways. | aacrjournals.org |

| Human Bladder Cancer Cells (T24) | Intrinsic | Increased Bax/Bcl-2 ratio, cytochrome c release, activation of caspase-9 and -3. | spandidos-publications.com |

| Human Colon Cancer Cells (HT29) | Mitochondria-dependent | Decreased mitochondrial potential. | db-thueringen.de |

| Human Ovarian Cancer Cells | Intrinsic | Targeted Bcl-2 and Caspase-3 signaling. | nih.gov |

Cell Cycle Arrest at Specific Checkpoints

Sulforaphane is a well-established inhibitor of cell cycle progression, preventing cancer cells from proliferating. dovepress.comspandidos-publications.com The most commonly reported effect is an arrest at the G2/M checkpoint of the cell cycle. aacrjournals.orgnih.gov This G2/M arrest is often associated with an increase in the expression of cyclin B1, a key regulatory protein for entry into mitosis. aacrjournals.orgtandfonline.com

In addition to G2/M arrest, sulforaphane can also induce a G0/G1 arrest in some cell lines, such as SK-BR-3 breast cancer cells. nih.gov The induction of cell cycle arrest by sulforaphane is frequently linked to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21WAF1/CIP1. spandidos-publications.comnih.gov The p21 protein can inhibit the activity of cyclin-CDK complexes that are necessary for cell cycle progression, thereby halting the cycle at the G1/S or G2/M transition. spandidos-publications.comnih.gov This induction of p21 can occur in both a p53-dependent and p53-independent manner, broadening the range of cancer types susceptible to this effect. spandidos-publications.comnih.gov For example, in murine osteosarcoma cells, sulforaphane induced G2/M arrest and upregulated p21 in a p53-independent manner. spandidos-publications.com

| Cell Line | Cell Cycle Checkpoint | Key Molecular Events | Reference |

|---|---|---|---|

| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | G2/M | Increased cyclin B1 expression. | aacrjournals.orgnih.gov |

| Human Breast Cancer Cells (SK-BR-3) | G0/G1 | Increased levels of p21 and p27. | nih.gov |

| Human Colon Cancer Cells (HT29) | G2/M | Increased cyclin B1 protein levels, induced p21 expression. | tandfonline.com |

| Murine Osteosarcoma Cells (LM8) | G2/M | Induced expression of p21 protein. | spandidos-publications.com |

| Human Acute Lymphoblastic Leukemia Cells (Nalm-6, Jurkat) | G2/M | Upregulation of p21, inhibition of Cdc2/Cyclin B1 complex. | nih.gov |

| Human Colon Cancer Cells (40-16) | G2/M | Reversible G2/M arrest with transient exposure; irreversible arrest and apoptosis with continuous exposure. | db-thueringen.de |

Impact on Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK)